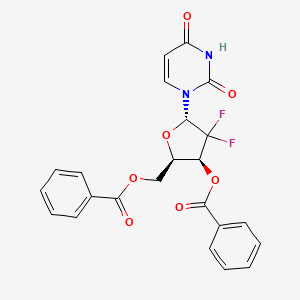

1-(3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione, also known as this compound, is a useful research compound. Its molecular formula is C₂₃H₁₈F₂N₂O₇ and its molecular weight is 472.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione, with the chemical formula C23H18F2N2O7 and CAS No. 143157-27-1, is a synthetic nucleoside analogue that has garnered interest due to its potential biological activities, particularly in the context of cancer therapy. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Synthesis

The compound is synthesized through a multi-step process involving the introduction of benzoyl groups and difluorination of the sugar moiety. The synthesis typically involves the following steps:

- Formation of the Sugar Backbone : The precursor sugar is treated with benzoyl chloride in the presence of a base to introduce the benzoyl protecting groups.

- Difluorination : The sugar derivative is then subjected to fluorination conditions to yield the difluoro analogue.

- Pyrimidine Coupling : The pyrimidine moiety is coupled to the modified sugar to form the final product.

The yield of this compound has been reported as high as 99% under optimized reaction conditions using ammonia in methanol at room temperature for extended periods .

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrimidine derivatives, including this specific compound. The biological evaluation primarily focuses on:

- Inhibition of PARP-1 : Poly(ADP-ribose) polymerase-1 (PARP-1) is crucial for DNA repair mechanisms in cells. Inhibitors of PARP-1 are being explored for their ability to enhance the efficacy of DNA-damaging agents in cancer therapy. Compounds similar to this compound have demonstrated promising PARP-1 inhibitory activity .

Cytotoxicity Studies

The cytotoxic effects were assessed against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | Data not specified |

| S8 (analog) | MCF-7 | 0.66 ± 0.05 |

| S8 (analog) | HCT116 (colon cancer) | 2.76 ± 0.06 |

These results indicate that certain analogues exhibit significant cytotoxicity comparable to established chemotherapeutic agents like Staurosporine .

The proposed mechanism involves:

- Inhibition of DNA Repair : By inhibiting PARP-1 activity, these compounds hinder the repair of DNA damage in cancer cells, leading to increased cell death.

- Disruption of Nucleotide Synthesis : Some studies suggest that pyrimidine derivatives can interfere with de novo purine biosynthesis by inhibiting key enzymes such as GARFTase .

Case Studies

Several case studies have demonstrated the effectiveness of related compounds in preclinical models:

- A study reported that derivatives with similar structures showed enhanced antitumor activity in vitro against human cancer cell lines such as MCF-7 and HCT116 .

- Another investigation into pyrano[2,3-d]pyrimidine derivatives indicated their potential as PARP inhibitors with IC50 values significantly lower than those of existing treatments like Olaparib .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound is characterized by the presence of a difluorinated sugar moiety and a pyrimidine base, which are essential for its biological activity. The structure can be represented as follows:

- Molecular Formula: C₂₁H₁₉F₂N₃O₇

- IUPAC Name: 1-(3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione

Antiviral Agents

The compound's structure allows it to act as an antiviral agent by mimicking natural nucleosides. Research indicates that the incorporation of fluorine atoms enhances the stability and bioactivity of nucleoside analogues. For instance, studies have shown that difluorinated nucleosides exhibit improved efficacy against viral infections such as HIV and Hepatitis C by inhibiting viral polymerases .

Anticancer Activity

The compound has potential applications in cancer therapy due to its ability to interfere with nucleic acid synthesis. It has been investigated for its effects on various cancer cell lines. The introduction of difluoromethyl groups can improve the selectivity and potency of these compounds against tumor cells .

Case Study:

In a study focusing on the synthesis of modified nucleosides, researchers demonstrated that the compound could be effectively coupled with cytosine derivatives to yield potent anticancer agents with enhanced activity compared to their non-fluorinated counterparts .

Drug Design and Development

The unique properties of this compound make it a valuable intermediate in the synthesis of new drugs. Its ability to form stable complexes with enzymes involved in nucleic acid metabolism allows for the design of inhibitors that can selectively target cancerous tissues or viral infections .

Further research is warranted to explore the full potential of this compound in various therapeutic areas. Key areas for future exploration include:

- Mechanism of Action: Understanding how this compound interacts at the molecular level with viral and cancerous cells.

- Formulation Studies: Developing effective delivery systems to enhance bioavailability and therapeutic efficacy.

- Clinical Trials: Conducting trials to assess safety and efficacy in humans.

Propiedades

IUPAC Name |

[(2R,3S,5S)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4,4-difluorooxolan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18F2N2O7/c24-23(25)18(34-20(30)15-9-5-2-6-10-15)16(13-32-19(29)14-7-3-1-4-8-14)33-21(23)27-12-11-17(28)26-22(27)31/h1-12,16,18,21H,13H2,(H,26,28,31)/t16-,18+,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSVRWFIIMWGLT-MMOPVJDHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)(F)F)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H](C([C@H](O2)N3C=CC(=O)NC3=O)(F)F)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18F2N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652565 |

Source

|

| Record name | 1-(3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143157-24-8 |

Source

|

| Record name | 1-(3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.